molecular formula C8H10BFO2 B6322586 3-Ethyl-4-fluorophenylboronic acid CAS No. 960235-01-2

3-Ethyl-4-fluorophenylboronic acid

Cat. No. B6322586
CAS RN: 960235-01-2
M. Wt: 167.98 g/mol
InChI Key: SABGKWFFCFAAJF-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluorophenylboronic acid is a boronic acid with a phenyl ring, an ethyl group, and a fluorine atom . It has the molecular formula C8H10BFO2 .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their potential applications in various fields . The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .


Chemical Reactions Analysis

Boronic acid derivatives are highly demanded reagents . Boronic acid is a strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . It is used as a starting material in organic synthesis .


Physical And Chemical Properties Analysis

This compound has the molecular weight of 167.98 g/mol .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-Ethyl-4-fluorophenylboronic acid is utilized in the synthesis of complex organic molecules and intermediates in the development of pharmaceuticals. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the construction of biologically active compounds, including potential drug candidates. This aspect of boronic acids has been extensively reviewed, showcasing their critical role in constructing carbon-carbon bonds and modifying molecular structures for enhanced biological activity (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009). Additionally, the electron-withdrawing fluorine atom in this compound can influence the pharmacokinetic properties of resulting compounds, offering pathways to new medicinal chemistry explorations.

Biosensors and Analytical Applications

Boronic acids, including derivatives like this compound, find applications in creating biosensors due to their affinity for diols, which are abundant in biological molecules. This property is exploited in designing sensors for glucose and other biologically relevant molecules, leading to advancements in non-enzymatic glucose sensing technologies (Anzai, 2016). These biosensors offer a promising alternative for traditional enzymatic sensors, providing stability and selectivity in various analytical contexts.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, (3-ethyl-4-fluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it could be involved in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

Boronic acids are generally known for their stability, ease of preparation, and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

The primary result of the action of (3-ethyl-4-fluorophenyl)boronic acid, in the context of the SM cross-coupling reaction, is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (3-ethyl-4-fluorophenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water or certain functional groups . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

There is a requirement for the development of synthetic routes to multi-functional fluorinated aliphatic building blocks for applications in diversity-oriented synthesis as part of drug discovery programs . The availability of a sufficiently wide range of fluorinated building blocks with established robust reactivity profiles can be a significant bottleneck in the synthesis of polyfunctional fluoroaliphatic systems .

properties

IUPAC Name

(3-ethyl-4-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABGKWFFCFAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282297
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960235-01-2
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960235-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Ethyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 95A (290 mg, 1.43 mmol) in THF (5 mL) at −78° C. was added n-BuLi (2.5 M in hexanes, 0.86 mL, 2.15 mmol). The mixture was stirred at −78° C. for 30 min before trimethyl borate (0.32 mL, 2.86 mmol) was added. The reaction was left stirring from −78° C. to rt over 3 h. It was quenched with 1.0 N HCl (2 mL), extracted with EtOAc, washed with Na2S2O3, brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was purified by silica gel column chromatography eluting with gradient CH2Cl2 in hexanes (0-15%) to give 95B (170 mg, 71% yield). 1H NMR (400 MHz, Methanol-d4) δ ppm 1.09 (t, J=7.47 Hz, 3H) 2.54 (q, J=7.47 Hz, 2H) 6.81-6.88 (m, 1H) 7.42-7.47 (m, 1H) 7.51 (d, J=9.23 Hz, 1H).
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

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